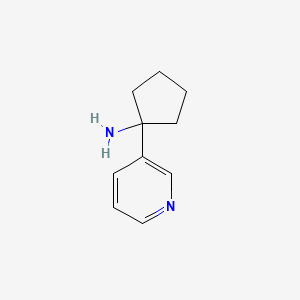
1-(Pyridin-3-yl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Pyridin-3-yl)cyclopentanamine” is a chemical compound with the CAS Number: 944142-67-0 . It has a molecular weight of 162.23 and its IUPAC name is 1-(3-pyridinyl)cyclopentanamine . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “1-(Pyridin-3-yl)cyclopentanamine” is 1S/C10H14N2/c11-10(5-1-2-6-10)9-4-3-7-12-8-9/h3-4,7-8H,1-2,5-6,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“1-(Pyridin-3-yl)cyclopentanamine” is an oil . It has a molecular weight of 162.23 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Catalytic Enantioselective Synthesis
1-(Pyridin-3-yl)cyclopentanamine and related compounds have been extensively applied in the catalytic enantioselective synthesis of complex products, particularly those involving 1,3-dipolar cycloadditions of azomethine ylides. This method has proven to be powerful for efficiently building various five-membered heterocycles, which are prevalent in natural products, pharmaceuticals, and biological probes. The technique allows for the generation of pyrrolidines with multiple stereocenters in a single step, offering high yield and regio- and stereocontrolled outcomes. Such methodologies are crucial in chemical biology research based on the principle of biology-oriented synthesis (BIOS), where the biological relevance guides the design and synthesis of focused compound libraries inspired by natural product scaffolds (Narayan et al., 2014).
Antitumor Activity in Experimental Models
Compounds derived from 1H-pyrrolo[2,3-b]pyridine, structurally related to 1-(Pyridin-3-yl)cyclopentanamine, have shown significant biological effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). The study highlighted the synthesis of new nortopsentin analogues demonstrating potent antitumor activity, acting as cyclin-dependent kinase 1 inhibitors. These compounds effectively reduced DMPM cell proliferation and induced apoptosis, showing promise as therapeutic agents against this rare and rapidly fatal disease (Carbone et al., 2013).
Expanding Structural Scope in Cycloadditions
Research has also focused on expanding the structural scope of catalytic asymmetric 1,3-dipolar cycloadditions involving azomethine ylides. These advancements have improved the versatility of this reaction, enabling the synthesis of pyrrolidines with diverse stereochemical patterns. The developments in dipolarophile and azomethine ylide partners have broadened the applicability of this method in synthesizing compounds with potential biological and pharmacological activities (Adrio & Carretero, 2011).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
1-pyridin-3-ylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10(5-1-2-6-10)9-4-3-7-12-8-9/h3-4,7-8H,1-2,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJDKYZYBMUSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)cyclopentanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2848857.png)
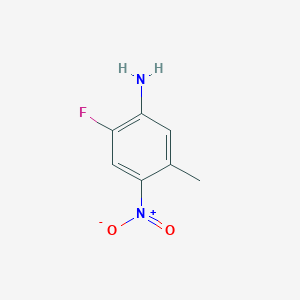
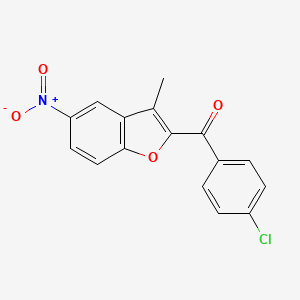
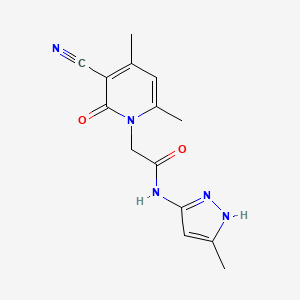
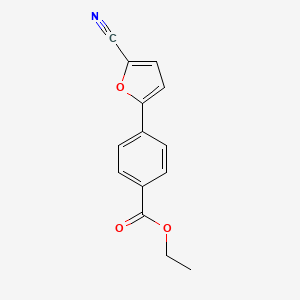
![N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2848871.png)
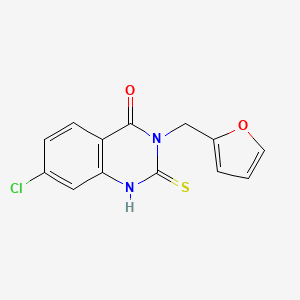
![1-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848874.png)
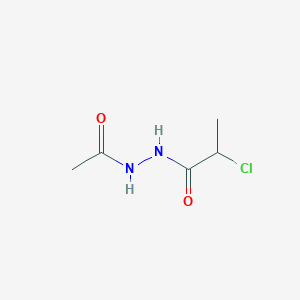
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2848876.png)
![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2848877.png)
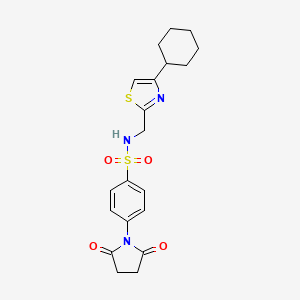
![4-{[5-Chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B2848879.png)